Bromure de 3-fluoro-2-méthoxyphénacyl

Vue d'ensemble

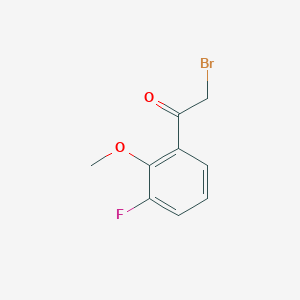

Description

3-Fluoro-2-methoxyphenacyl bromide is a chemical compound that belongs to the class of phenacyl bromides. It is commonly used in organic synthesis as a reagent for the protection of hydroxyl groups in organic compounds . The compound has a molecular formula of C9H8BrFO2 and a molecular weight of 247.06 g/mol .

Applications De Recherche Scientifique

3-Fluoro-2-methoxyphenacyl bromide has several applications in scientific research, including:

Organic Synthesis: It is used as a reagent for the protection of hydroxyl groups in organic compounds, facilitating the synthesis of complex molecules.

Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: It is employed in the preparation of functional materials and polymers with specific properties.

Méthodes De Préparation

The synthesis of 3-Fluoro-2-methoxyphenacyl bromide typically involves the bromination of 3-Fluoro-2-methoxyacetophenone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position . The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .

Analyse Des Réactions Chimiques

3-Fluoro-2-methoxyphenacyl bromide undergoes various types of chemical reactions, including:

Mécanisme D'action

The mechanism of action of 3-Fluoro-2-methoxyphenacyl bromide involves the formation of a reactive intermediate through the cleavage of the carbon-bromine bond. This intermediate can then react with various nucleophiles or undergo further transformations depending on the reaction conditions . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the specific reaction conditions employed .

Comparaison Avec Des Composés Similaires

3-Fluoro-2-methoxyphenacyl bromide can be compared with other similar compounds such as:

2-Bromo-3’-fluoro-2’-methoxyacetophenone: This compound has a similar structure but differs in the position of the bromine atom.

2-Bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-one: This is another structural isomer with different reactivity and applications.

2-(Bromoacetyl)-6-fluoroanisole: This compound has a similar functional group but differs in the substitution pattern on the aromatic ring.

The uniqueness of 3-Fluoro-2-methoxyphenacyl bromide lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in various chemical reactions .

Activité Biologique

3-Fluoro-2-methoxyphenacyl bromide is an aromatic organic compound with the molecular formula C10H10BrF O2. It features a phenacyl group substituted with a methoxy group and a fluorine atom, which influences its chemical reactivity and biological properties. This compound has garnered attention for its potential applications in pharmaceuticals, particularly as an alkylating agent.

- Molecular Formula : C10H10BrF O2

- Appearance : White crystalline powder

- Solubility : Soluble in organic solvents such as methanol

The presence of fluorine enhances the electrophilicity of the compound, making it more reactive in various chemical transformations compared to non-fluorinated analogs. This unique structure allows 3-Fluoro-2-methoxyphenacyl bromide to stabilize drug metabolites effectively, particularly in pharmacological contexts.

Alkylating Agent

3-Fluoro-2-methoxyphenacyl bromide exhibits notable biological activity as an alkylating agent. Alkylating agents are known for their ability to form covalent bonds with nucleophilic sites on biomolecules, including DNA and proteins, which can lead to various biological effects.

- Mechanism of Action : The compound can react with cellular macromolecules, influencing their function and stability. Its alkylating properties raise concerns regarding potential toxicity and mutagenicity, necessitating careful evaluation in therapeutic contexts.

Pharmacological Applications

- Stabilization of Drug Metabolites : Research indicates that 3-Fluoro-2-methoxyphenacyl bromide plays a role in stabilizing active metabolites of drugs like clopidogrel in human plasma. This stabilization is crucial for maintaining the efficacy of pharmaceuticals during storage and processing .

- Anticancer Potential : Compounds similar to 3-Fluoro-2-methoxyphenacyl bromide have shown promise in anticancer research. For instance, they may target ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells . This mechanism suggests potential applications in developing cancer therapies.

Interaction Studies

Docking studies have suggested that 3-Fluoro-2-methoxyphenacyl bromide may bind effectively to specific sites on enzymes involved in nucleotide metabolism. This binding could influence enzyme activity and subsequently affect drug metabolism and efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Methoxyphenacyl bromide | C10H10BrO2 | Lacks fluorine; used similarly as a reagent |

| 2-Fluoro-4-methoxyphenacyl bromide | C10H10BrF O2 | Similar structure but different position of methoxy group |

| 4-Methoxyphenacyl bromide | C10H11BrO2 | Does not contain fluorine; useful in organic synthesis |

The presence of the fluorine atom in 3-Fluoro-2-methoxyphenacyl bromide enhances its electrophilicity compared to similar compounds, making it more reactive in certain chemical transformations .

Case Studies and Research Findings

Research has highlighted several case studies examining the biological activity of 3-Fluoro-2-methoxyphenacyl bromide:

- Stabilization Studies : A study demonstrated that the compound effectively stabilizes clopidogrel's active metabolite under physiological conditions, which is essential for its therapeutic efficacy .

- Anticancer Research : Investigations into similar compounds revealed their ability to inhibit ribonucleotide reductase, leading to reduced proliferation of cancer cells. Further studies are needed to assess the specific impact of 3-Fluoro-2-methoxyphenacyl bromide on this enzyme .

Propriétés

IUPAC Name |

2-bromo-1-(3-fluoro-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9-6(8(12)5-10)3-2-4-7(9)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXWUZXZXRQRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.